molecular formula C7H4Br2F2O B13093716 (2,5-Dibromo-3,6-difluorophenyl)methanol

(2,5-Dibromo-3,6-difluorophenyl)methanol

Cat. No.: B13093716
M. Wt: 301.91 g/mol
InChI Key: AULZLKTWZYWHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dibromo-3,6-difluorophenyl)methanol is a multifunctional aromatic building block specifically designed for advanced organic synthesis and pharmaceutical research. This compound features both bromine and fluorine substituents on a benzyl alcohol core, making it a valuable precursor for constructing complex molecular architectures. Its primary research application is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone method for carbon-carbon bond formation . The presence of two bromine atoms offers the potential for sequential or selective functionalization, allowing researchers to build diverse biaryl structures common in many active pharmaceutical ingredients. The fluorine atoms can be used to fine-tune the electronic properties and metabolic stability of the resulting molecules, while the hydroxymethyl group provides a handle for further derivatization through esterification or oxidation. Compounds with similar halogen-rich thiophene cores have demonstrated significant pharmacological potential in recent studies, showing activities including anti-tumor, biofilm inhibition, and anti-thrombolytic effects . This suggests that this compound could serve as a key intermediate in the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

(2,5-dibromo-3,6-difluorophenyl)methanol

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1,12H,2H2

InChI Key

AULZLKTWZYWHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CO)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dibromo 3,6 Difluorophenyl Methanol and Its Derivatives

Rational Retrosynthetic Design for the Polyhalogenated Phenylmethanol Core

A logical retrosynthetic analysis of (2,5-Dibromo-3,6-difluorophenyl)methanol dictates the primary disconnection at the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This approach leads to two main synthetic pathways, as illustrated below. The first pathway involves the formylation of a 2,5-dibromo-3,6-difluorophenyl organometallic species, followed by reduction. The second, more common pathway, involves the initial formation of 2,5-dibromo-3,6-difluorobenzaldehyde (B13083611), which is then reduced to the target benzylic alcohol.

Further disconnection of the carbon-bromine bonds in the key intermediate, 2,5-dibromo-3,6-difluorobenzene, reveals 1,4-difluorobenzene (B165170) as a plausible starting material. The synthetic challenge then lies in the regioselective introduction of the two bromine atoms.

Target Molecule Key Disconnections Precursors
This compoundC-C (Aromatic-CH2OH)2,5-Dibromo-3,6-difluorobenzaldehyde
2,5-Dibromo-3,6-difluorobenzaldehydeC-CHO2,5-Dibromo-3,6-difluorobenzene
2,5-Dibromo-3,6-difluorobenzeneC-Br1,4-Difluorobenzene

Strategic Approaches to 2,5-Dibromo-3,6-difluorobenzene Precursors

The synthesis of the core 2,5-dibromo-3,6-difluorobenzene structure requires careful consideration of the directing effects of the fluorine substituents and the regioselectivity of halogenation reactions.

Directed Halogenation of Fluorinated Benzene (B151609) Substrates

The synthesis of 1,4-dibromo-2,5-difluorobenzene (B1294941), a key precursor, can be envisioned to start from 1,4-difluorobenzene. In electrophilic aromatic substitution, fluorine atoms are ortho, para-directing yet deactivating groups. ncert.nic.in The bromination of 1,4-difluorobenzene would be expected to yield 2,5-dibromo-1,4-difluorobenzene, which is structurally isomeric to the desired precursor.

A more direct, albeit challenging, approach would be the dibromination of 1,4-difluorobenzene. The first bromination would yield 2-bromo-1,4-difluorobenzene (B1265433). The directing effects of the two fluorine atoms and the bromine atom would then influence the position of the second bromination. While fluorine is an ortho, para-director, bromine is also an ortho, para-director, but both are deactivating. ncert.nic.in The interplay of these electronic effects would need to be carefully controlled to achieve the desired 2,5-dibromo substitution pattern. A patent describes the monobromination of 1,4-difluorobenzene to 2-bromo-1,4-difluorobenzene using bromine and a catalyst such as iron powder. uwindsor.ca The commercial availability of 1,4-dibromo-2,5-difluorobenzene suggests that efficient protocols for its synthesis from fluorinated precursors have been developed. researchgate.netmdpi.combiosynth.comsigmaaldrich.comchemimpex.comruthigen.comporphyrin.net

Regioselective Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.org Halogen atoms, including fluorine and bromine, can act as directing groups. thieme-connect.de

In the context of synthesizing 2,5-dibromo-3,6-difluorobenzene, a potential strategy could involve the directed lithiation of a suitably substituted fluorinated benzene, followed by quenching with a brominating agent. The success of this approach would depend on the relative directing abilities of the substituents already present on the ring.

Formation of the Benzylic Alcohol Moiety

The final step in the synthesis of this compound involves the introduction of the hydroxymethyl group onto the polyhalogenated benzene ring.

Reduction of Corresponding Aldehydes or Carboxylic Acids

A reliable and widely used method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde or carboxylic acid. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones to alcohols. mdpi.comugm.ac.idacs.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

In the synthesis of this compound, the precursor aldehyde, 2,5-dibromo-3,6-difluorobenzaldehyde, can be effectively reduced to the target alcohol using sodium borohydride. This transformation is generally high-yielding and chemoselective, leaving the aryl halides intact.

Precursor Reducing Agent Product Typical Conditions
2,5-Dibromo-3,6-difluorobenzaldehydeSodium Borohydride (NaBH₄)This compoundMethanol, Room Temperature

Organometallic Reagent Chemistry with Formyl Electrophiles

An alternative and powerful approach to introduce the hydroxymethyl group precursor (a formyl group) involves the use of organometallic reagents. Directed ortho-lithiation of a polyhalogenated benzene, followed by reaction with a formyl electrophile such as N,N-dimethylformamide (DMF), can yield the desired benzaldehyde. thieme-connect.de

A relevant example is the synthesis of 2-bromo-5,6-difluorobenzaldehyde from 1-bromo-3,4-difluorobenzene. chemimpex.com This reaction proceeds via ortho-lithiation directed by the fluorine atom, followed by quenching with DMF. A similar strategy could be applied to 1,4-dibromo-2,5-difluorobenzene. The fluorine atoms would direct the lithiation to the adjacent carbon, and subsequent reaction with DMF would furnish 2,5-dibromo-3,6-difluorobenzaldehyde. This aldehyde can then be reduced to the target alcohol as described in the previous section.

Starting Material Reagents Intermediate Electrophile Product
1,4-Dibromo-2,5-difluorobenzenen-Butyllithium2,5-Dibromo-3,6-difluorophenyllithiumN,N-Dimethylformamide (DMF)2,5-Dibromo-3,6-difluorobenzaldehyde

Chemoenzymatic and Biocatalytic Pathways for this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions of temperature and pressure, are biodegradable, and can exhibit remarkable chemo-, regio-, and enantioselectivity, often eliminating the need for complex protection-deprotection steps. mdpi.com

For the synthesis of this compound, biocatalysis could be strategically employed in the final step: the reduction of a corresponding aldehyde precursor, 2,5-dibromo-3,6-difluorobenzaldehyde. This transformation is a key step in many syntheses of benzylic alcohols. organic-chemistry.orgresearchgate.netspringerprofessional.de A wide variety of microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs), are capable of catalyzing the reduction of aldehydes to alcohols. The use of whole-cell biocatalysts is often advantageous as it allows for the natural recycling of necessary cofactors like NADH or NADPH. mdpi.com This approach can lead to high conversion rates and selectivities. For instance, processes have been developed for the biocatalytic production of benzyl (B1604629) alcohol from benzaldehyde, demonstrating the industrial potential of this strategy. mdpi.com If a chiral version of the target alcohol were desired, using an enantioselective ADH would be a highly effective method for producing a single enantiomer.

Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes. A central concept is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comnumberanalytics.com Catalytic reactions, including palladium-catalyzed cross-couplings and biocatalytic transformations, are inherently more atom-economical than stoichiometric reactions, which generate large amounts of waste. numberanalytics.com

Strategies to enhance the sustainability of synthesizing this compound and its derivatives include:

Catalyst Selection and Recovery : Utilizing highly efficient catalysts at low loadings minimizes waste and cost. The development of single-atom palladium catalysts and recoverable catalytic systems, for example, improves the sustainability of Suzuki-Miyaura reactions. rsc.orgacs.org

Solvent Choice : Replacing traditional organic solvents with greener alternatives like water or bio-based solvents, or employing solvent-free conditions, can significantly reduce environmental impact. Many modern cross-coupling protocols have been adapted to run in aqueous media. nsf.gov

Energy Efficiency : Performing reactions at ambient temperature and pressure, a hallmark of many biocatalytic processes and some advanced cross-coupling systems, reduces energy consumption. mdpi.com

Alternative Activation Methods : Exploring methods like photoredox catalysis or electrocatalysis can provide milder and more sustainable pathways for generating reactive intermediates, such as aryl radicals from aryl halides, avoiding harsh chemical reagents. rsc.orgpurdue.eduresearchgate.net

By integrating these sustainable and atom-economical approaches, the synthesis of complex molecules like this compound can be achieved with greater efficiency and a reduced environmental footprint. chu.edu.cn

Comprehensive Spectroscopic and Structural Elucidation of 2,5 Dibromo 3,6 Difluorophenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For (2,5-Dibromo-3,6-difluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton, the methylene (B1212753) protons, and the hydroxyl proton.

Aromatic Proton (H-4): Due to the strong electron-withdrawing effects of the two bromine and two fluorine atoms, the lone aromatic proton is expected to be significantly deshielded, appearing as a triplet in the downfield region of the spectrum, likely between δ 7.0 and 7.5 ppm. This triplet splitting pattern would arise from coupling to the two neighboring fluorine atoms (³JH-F).

Methylene Protons (CH₂): The two protons of the methanol (B129727) group are diastereotopic due to the chiral center created by the substituted phenyl ring. Therefore, they are expected to appear as a doublet of doublets (or an AB quartet) in the region of δ 4.5-5.0 ppm. The geminal coupling (²JH-H) would be in the range of 10-15 Hz.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet anywhere from δ 2.0 to 5.0 ppm. In the absence of rapid exchange, it could show coupling to the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.0 - 7.5 t ³JH-F = 5-8 Hz
CH₂ 4.5 - 5.0 dd ²JH-H = 10-15 Hz

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of δ 110-160 ppm. The carbons directly bonded to fluorine (C-3 and C-6) will show large one-bond C-F coupling constants (¹JC-F) of approximately 240-260 Hz and will appear as doublets. The carbons bonded to bromine (C-2 and C-5) will also be significantly deshielded. The carbon bearing the methanol group (C-1) and the carbon bonded to the aromatic proton (C-4) will show smaller, longer-range C-F couplings.

Methylene Carbon (CH₂): The methylene carbon is expected to appear in the range of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-1 130 - 140 t ³JC-F = 3-5 Hz
C-2 115 - 125 d ³JC-F = 4-6 Hz
C-3 150 - 160 d ¹JC-F = 240-260 Hz
C-4 110 - 120 t ²JC-F = 20-25 Hz
C-5 115 - 125 d ³JC-F = 4-6 Hz
C-6 150 - 160 d ¹JC-F = 240-260 Hz

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.govwikipedia.org For this compound, the two fluorine atoms are in different chemical environments and are expected to give rise to two distinct signals. These signals would likely appear in the typical range for aromatic fluorine compounds, between -110 and -140 ppm. nih.govresearchgate.net Each fluorine signal would be split into a doublet by the other fluorine atom (³JF-F) and would also show coupling to the aromatic proton (³JH-F).

To confirm the assignments from one-dimensional NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlation between the methylene protons and the hydroxyl proton (if not rapidly exchanging).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate the aromatic proton with its directly attached carbon (C-4) and the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations, for example, between the methylene protons and the aromatic carbons (C-1, C-2, C-6), and between the aromatic proton (H-4) and its neighboring carbons (C-3, C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, for instance, between the methylene protons and the aromatic proton on C-4.

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses for Functional Group Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. theaic.org Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ region. theaic.org The C-F stretching vibrations are expected to give strong absorptions in the 1100-1300 cm⁻¹ range, while the C-Br stretches would appear at lower wavenumbers, typically between 500-600 cm⁻¹. Aromatic ring stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. nih.govdtic.milresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Br and C-F stretching vibrations would also be observable.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch 3200 - 3600 (broad) Weak
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
CH₂ Stretch 2850 - 2960 2850 - 2960
Aromatic C=C Stretch 1400 - 1600 1400 - 1600 (strong)
C-F Stretch 1100 - 1300 (strong) 1100 - 1300
C-O Stretch 1000 - 1050 1000 - 1050

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments.

Isotopic Pattern: A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This will result in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

Elemental Composition: High-resolution analysis would confirm the molecular formula C₇H₄Br₂F₂O.

Fragmentation: Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of the hydroxyl group or water, and cleavage of the C-C bond between the aromatic ring and the methylene group to form a stable tropylium-like cation. youtube.comlibretexts.orglibretexts.org The presence of halogens would also influence the fragmentation, with potential loss of Br or F atoms or HBr/HF molecules.

Table 4: Predicted HRMS Data for this compound

Ion Predicted m/z Comments
[M]⁺ 311.85 (for ⁷⁹Br₂) Molecular ion with a characteristic 1:2:1 isotopic pattern for two bromine atoms.
[M-H₂O]⁺ 293.84 (for ⁷⁹Br₂) Loss of water.
[M-CH₂OH]⁺ 280.84 (for ⁷⁹Br₂) Formation of a dibromo-difluoro-phenyl cation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For this compound, GC-MS serves as a critical tool for assessing its purity and identifying any volatile impurities that may be present from its synthesis or degradation.

In a typical GC-MS analysis, the compound is vaporized and passed through a gas chromatograph. The separation is based on the compound's boiling point and its affinity for the stationary phase of the GC column. Due to its relatively high molecular weight and polarity from the hydroxyl group, this compound would require a suitable temperature program to ensure it elutes from the column with a symmetric peak shape. The retention time of the main peak provides a qualitative measure for identification under specific chromatographic conditions. The peak's area is proportional to the amount of the compound, allowing for quantitative purity assessment, often expressed as a percentage of the total integrated peak area.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process often causes the parent molecule (molecular ion) to break apart into characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C₇H₄Br₂F₂O), the mass spectrum is expected to show a distinctive molecular ion peak cluster. The presence of two bromine atoms results in a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This leads to three peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. The calculated monoisotopic mass of the molecular ion is approximately 311.86 m/z.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. Common fragments for this structure would include the loss of a hydroxyl radical (-OH, m/z 17), the loss of the entire hydroxymethyl group (-CH₂OH, m/z 31), or cleavage of the carbon-bromine bonds.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment DescriptionProposed Fragment Structure/LossPredicted m/zNotes
Molecular Ion [M]⁺[C₇H₄Br₂F₂O]⁺312, 314, 316Exhibits characteristic 1:2:1 isotopic pattern for two bromine atoms.
Loss of Hydroxyl Radical[C₇H₄Br₂F₂]⁺295, 297, 299Loss of ·OH from the methanol group.
Loss of Bromine Radical[C₇H₄BrF₂O]⁺233, 235Loss of one ·Br atom; results in a 1:1 isotopic pattern for the remaining bromine.
Benzylic C-C Cleavage[C₆HBr₂F₂]⁺267, 269, 271Loss of ·CH₂OH radical.
Loss of HBr[C₇H₃BrF₂O]⁺231, 233Elimination of a hydrogen bromide molecule.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the expected structural features and packing motifs can be inferred from studies on similar halogenated benzyl alcohols. nih.gov

An XRD analysis would reveal the molecule's conformation, particularly the orientation of the hydroxymethyl (-CH₂OH) group relative to the substituted phenyl ring. The rotational freedom around the C(aryl)-C(methanol) bond would likely be constrained by steric hindrance from the ortho-bromine and ortho-fluorine substituents.

The crystal packing would be dominated by a network of non-covalent interactions. The most significant of these is expected to be intermolecular hydrogen bonding involving the hydroxyl group. The alcohol can act as both a hydrogen bond donor (O-H) and acceptor (O:), leading to the formation of chains or cyclic motifs (e.g., R²₂(8) rings) of O-H···O interactions, which are common in the crystal structures of alcohols. nih.gov

Furthermore, the presence of halogen atoms introduces the possibility of other stabilizing interactions:

Halogen Bonds: The electropositive region on the bromine atoms (σ-hole) could interact with electronegative atoms like oxygen or fluorine on neighboring molecules (C-Br···O or C-Br···F).

π-π Stacking: The electron-deficient nature of the heavily substituted aromatic ring could facilitate offset π-π stacking interactions with adjacent rings.

The interplay of these forces dictates the final crystal system, space group, and unit cell dimensions, which collectively define the macroscopic properties of the crystalline solid.

Table 2: Expected Crystallographic Data Parameters from an X-ray Diffraction Study

ParameterInformation ProvidedExpected Significance for this compound
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Influenced by the symmetry of molecular packing.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the unit cell.Provides insight into molecular symmetry in the solid state.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.Defines the size and shape of the fundamental repeating block.
Bond Lengths & AnglesPrecise measurements of intramolecular distances and angles.Confirms covalent structure and reveals any strain due to substitution.
Torsional AnglesThe dihedral angles defining the conformation of the -CH₂OH group.Reveals the preferred orientation of the substituent relative to the aromatic ring.
Hydrogen Bond GeometryDistances and angles of O-H···O and other weak hydrogen bonds.Key to understanding the primary supramolecular synthons driving crystal assembly. nih.gov
Halogen Bond ContactsDistances and angles of C-Br···X interactions.Indicates the role of halogen bonding in stabilizing the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses a group of analytical techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), that measure the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org These methods are uniquely sensitive to the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images. As such, chiroptical spectroscopy is a fundamental tool for determining the stereochemical identity (i.e., absolute configuration) and assessing the enantiomeric purity of chiral compounds.

A molecule is chiral if it lacks an improper axis of rotation, which includes centers of inversion and planes of symmetry. The subject of this article, this compound, is an achiral molecule. Its achirality arises from the presence of a plane of symmetry that passes through the C1-C4 axis of the phenyl ring and the hydroxymethyl group, effectively bisecting the molecule. Because the substitution pattern on the ring (Br and F at positions 2,5 and 3,6 respectively) is symmetric with respect to this plane, the molecule is superimposable on its mirror image.

Since this compound does not exist as a pair of enantiomers, it will not rotate the plane of polarized light or exhibit a circular dichroism signal. Therefore, chiroptical spectroscopy is not a relevant or applicable technique for assessing the "enantiomeric purity" of the parent compound, as there are no enantiomers to distinguish between. The concept of enantiomeric purity is only meaningful for chiral substances. While studies on related halogenated benzyl alcohols have explored transiently chiral conformations in the gas phase, the molecule itself in its ground state is achiral. rsc.orgnih.gov

Table 3: Relevance of Chiroptical Spectroscopy

ConceptDefinitionApplicability to this compound
Chirality A geometric property of a molecule that is non-superimposable on its mirror image.No. The molecule is achiral due to a plane of symmetry.
Enantiomers A pair of chiral molecules that are mirror images of each other.No. As an achiral molecule, it does not have an enantiomer.
Chiroptical Activity The ability of a substance to interact differently with left- and right-circularly polarized light.No. Achiral molecules are chiroptically inactive.
Purpose of Technique To distinguish between enantiomers and measure enantiomeric excess or purity.Not Applicable. Since there are no enantiomers, this technique provides no relevant information for the parent compound.

Reactivity Profiles and Chemical Transformations of 2,5 Dibromo 3,6 Difluorophenyl Methanol

Reactions at the Benzylic Hydroxyl Group

The benzylic hydroxyl group in (2,5-Dibromo-3,6-difluorophenyl)methanol is a primary alcohol, and its reactivity is influenced by the electron-withdrawing nature of the halogen substituents on the phenyl ring. These substituents can affect reaction rates and the stability of intermediates.

Oxidation to Aromatic Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes under controlled conditions and carboxylic acids upon further oxidation. For this compound, this transformation provides access to the corresponding 2,5-dibromo-3,6-difluorobenzaldehyde (B13083611) and 2,5-dibromo-3,6-difluorobenzoic acid, which are valuable intermediates in medicinal and materials chemistry.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. To achieve the aldehyde, it is crucial to employ mild conditions and avoid the presence of water to prevent over-oxidation. For instance, the use of PCC in dichloromethane (B109758) (CH₂Cl₂) at room temperature is a standard procedure for this conversion.

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are typically employed, such as potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation). The reaction with KMnO₄ often requires heating to drive the reaction to completion. The electron-withdrawing halogen atoms on the aromatic ring may necessitate slightly harsher conditions compared to the oxidation of unsubstituted benzyl (B1604629) alcohol.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

Starting Material Oxidizing Agent Product Reference
Benzyl alcohol PCC, CH₂Cl₂ Benzaldehyde organic-chemistry.org
Benzyl alcohol KMnO₄, NaOH, H₂O, heat Benzoic acid mdpi.com
Substituted benzyl alcohols Eosin Y, O₂, blue LED Corresponding aldehydes/ketones organic-chemistry.org
Benzylic alcohols Polymer-supported Pd catalyst, air, water Corresponding aldehydes/ketones researchgate.net

Nucleophilic Substitution Reactions (e.g., Halogenation, Etherification, Esterification)

The benzylic hydroxyl group can be readily converted into other functional groups through nucleophilic substitution reactions. The electron-deficient nature of the polyhalogenated phenyl ring can enhance the leaving group ability of the protonated hydroxyl group or its derivatives.

Halogenation: The conversion of the hydroxyl group to a halogen is a common transformation. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to the corresponding benzyl chlorides and bromides, respectively. These reactions typically proceed via an Sₙ2 mechanism, and the presence of electron-withdrawing groups on the aromatic ring can facilitate this process.

Etherification: The formation of ethers from this compound can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide, is a common method. nih.gov Acid-catalyzed dehydration with another alcohol can also lead to ether formation, though it may be less efficient for unsymmetrical ethers. researchgate.net The reactivity in etherification can be influenced by the electronic nature of the substituents on the benzyl alcohol. nih.gov

Esterification: Esters can be prepared by reacting this compound with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic method. chemguide.co.uk Alternatively, for milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. The electron-withdrawing groups on the phenyl ring can impact the nucleophilicity of the alcohol, potentially requiring slightly more forcing conditions for esterification. vedantu.comnih.gov

Table 2: Nucleophilic Substitution Reactions of Benzylic Alcohols

Reaction Type Reagent System Product Type Reference
Halogenation SOCl₂ or PBr₃ Benzyl halide General Knowledge
Etherification (Williamson) 1. NaH; 2. R-X Benzyl ether nih.gov
Etherification (Acid-catalyzed) R'-OH, H⁺ Benzyl ether researchgate.net
Esterification (Fischer) R'-COOH, H⁺ Benzyl ester chemguide.co.uk
Esterification R'-COCl, pyridine Benzyl ester vedantu.com

Deoxygenation and Reduction Strategies

The removal of the benzylic hydroxyl group, known as deoxygenation or reduction, transforms this compound into 1,4-dibromo-2,5-difluoro-3-methylbenzene. This can be accomplished through several methods. A common approach involves a two-step process: conversion of the alcohol to a more reactive intermediate like a tosylate or a halide, followed by reduction with a hydride source such as lithium aluminum hydride (LiAlH₄).

Direct deoxygenation can also be achieved. Catalytic hydrogenation over a palladium catalyst (Pd/C) under a hydrogen atmosphere is a widely used method for the reduction of benzylic alcohols. The reaction conditions, such as pressure and temperature, can be adjusted to optimize the transformation.

Transformations Involving the Aryl Halogens (Bromine)

The two bromine atoms on the aromatic ring of this compound are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. These reactions provide powerful tools for further functionalization of the aromatic core.

Diverse Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atoms in this compound can serve as coupling partners in these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, a Suzuki coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or styrenyl derivative, respectively. By using a stoichiometric amount of the boronic acid, it may be possible to achieve selective mono-arylation. nih.govnih.govmdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Reacting this compound with a terminal alkyne under palladium-copper catalysis would yield an alkynyl-substituted derivative. nih.govresearchgate.netresearchgate.netlibretexts.org Similar to the Suzuki coupling, controlling the stoichiometry can potentially lead to selective mono-alkynylation.

Heck Reaction: In the Heck reaction, an alkene is coupled with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction would allow for the introduction of a vinyl group onto the aromatic ring of this compound. The regioselectivity of the addition to the alkene is a key consideration in this transformation. mdpi.comresearchgate.netchim.it

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org Applying this reaction to this compound would provide access to the corresponding amino-substituted derivatives. A variety of primary and secondary amines can be used as coupling partners. researchgate.netnih.govnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Catalyst System Product Type Reference
Suzuki Ar'-B(OH)₂ Pd(PPh₃)₄, base Biaryl nih.govnih.gov
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, base Arylalkyne organic-chemistry.org
Heck Alkene Pd(OAc)₂, PPh₃, base Substituted alkene wikipedia.org
Buchwald-Hartwig R₂NH Pd₂(dba)₃, ligand, base Arylamine wikipedia.org

Directed ortho-Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgorganic-chemistry.orgwikipedia.org The hydroxyl group of this compound, or a protected form such as an O-carbamate, can act as a directed metalation group (DMG). nih.gov Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the position ortho to the directing group.

In the case of this compound, the most likely position for lithiation would be the hydrogen atom situated between the fluorine and the hydroxymethyl group, due to the directing effect of the hydroxyl (or its alkoxide form) and the acidifying effect of the adjacent fluorine atom. psu.eduharvard.edu The resulting aryllithium species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a new substituent at that specific position. mdpi.com This methodology offers a precise way to further elaborate the aromatic core of the molecule.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two bromine atoms offers opportunities for selective functionalization. The regioselectivity of the halogen-metal exchange is dictated by both steric and electronic factors, including the directing effects of the adjacent fluorine and hydroxymethyl substituents.

Generally, in dibrominated aromatic compounds, the bromine atom that is more sterically accessible and/or adjacent to an electron-withdrawing group is more susceptible to exchange. The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, which can influence the acidity of the ortho-protons and the stability of the resulting organometallic intermediate.

Common reagents for halogen-metal exchange include organolithium reagents, such as n-butyllithium or tert-butyllithium, and Grignard reagents like isopropylmagnesium chloride. researchgate.net The choice of reagent and reaction conditions, particularly temperature, is crucial to achieve high regioselectivity and prevent unwanted side reactions. nih.gov For instance, the use of isopropylmagnesium chloride can offer higher thermodynamic stability to the resulting arylmagnesium intermediate and may prevent the formation of benzyne (B1209423) intermediates at low temperatures. researchgate.net

Table 1: Potential Halogen-Metal Exchange Reactions of this compound

ReagentPotential Site of ExchangeSubsequent Electrophile (E+)Potential Product
n-BuLi, THF, -78 °CC-2 or C-5CO₂2-Bromo-5-carboxy-3,6-difluorophenyl)methanol or 5-Bromo-2-carboxy-3,6-difluorophenyl)methanol
i-PrMgCl, THF, -15 °CC-2 or C-5I₂(2-Bromo-3,6-difluoro-5-iodophenyl)methanol or (5-Bromo-3,6-difluoro-2-iodophenyl)methanol
2 equiv. n-BuLi, THF, -78 °CC-2 and C-5(CH₃)₃SiCl(2,5-Bis(trimethylsilyl)-3,6-difluorophenyl)methanol

The hydroxymethyl group (-CH₂OH) can also play a role in directing the halogen-metal exchange through chelation with the organometallic reagent, potentially favoring exchange at the ortho position (C-2). However, the acidic proton of the hydroxyl group requires protection or the use of excess reagent.

Reactions Involving the Aryl Fluorines (less reactive, but can be activated)

While the carbon-fluorine bond is generally strong and less reactive towards cleavage than the carbon-bromine bond, the fluorine atoms on the highly electron-deficient ring of this compound can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. nih.gov

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. bohrium.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as the fluorine and bromine atoms on the aromatic ring of the title compound.

For SNAr to occur, a strong nucleophile is required, and often, elevated temperatures or the use of a strong base is necessary to facilitate the reaction. The regioselectivity of the substitution will depend on the stability of the intermediate Meisenheimer complex.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileConditionsPotential Site of SubstitutionPotential Product
Sodium methoxide (B1231860) (NaOMe)Methanol (B129727), refluxC-3 or C-6(2,5-Dibromo-3-fluoro-6-methoxyphenyl)methanol or (2,5-Dibromo-6-fluoro-3-methoxyphenyl)methanol
Ammonia (NH₃)High pressure, elevated temperatureC-3 or C-6(3-Amino-2,5-dibromo-6-fluorophenyl)methanol or (6-Amino-2,5-dibromo-3-fluorophenyl)methanol
PiperidineDMSO, K₂CO₃, 120 °CC-3 or C-6(2,5-Dibromo-3-fluoro-6-(piperidin-1-yl)phenyl)methanol or (2,5-Dibromo-6-fluoro-3-(piperidin-1-yl)phenyl)methanol

It is important to note that due to the presence of two bromine atoms, competition between SNAr and other reaction pathways, such as benzyne formation, might be possible under strongly basic conditions.

Regioselective Functionalization of the Aromatic Ring System

The strategic functionalization of this compound hinges on the ability to control the regioselectivity of its reactions. The differential reactivity of the bromine and fluorine substituents is the key to achieving this control.

Halogen-metal exchange reactions are expected to occur preferentially at the bromine positions. The choice of the organometallic reagent and the reaction conditions can potentially allow for the selective mono- or di-functionalization at the C-2 and C-5 positions. For instance, a carefully controlled addition of one equivalent of an organolithium reagent at low temperature could favor monosubstitution.

Conversely, SNAr reactions will target the fluorine-bearing positions (C-3 and C-6). The inherent symmetry of the starting material with respect to the fluorine atoms means that monosubstitution will lead to a single regioisomer.

By employing a combination of these reaction types in a stepwise manner, a wide range of selectively functionalized derivatives of this compound can be synthesized. For example, a halogen-metal exchange followed by quenching with an electrophile could be succeeded by an SNAr reaction to replace one of the fluorine atoms.

Mechanistic Elucidation of Novel Reactions

While the general mechanisms of halogen-metal exchange and SNAr are well-established, the specific substrate this compound may exhibit unique reactivity that warrants further mechanistic investigation.

For halogen-metal exchange, detailed kinetic studies and computational modeling could elucidate the precise role of the fluorine and hydroxymethyl substituents in directing the regioselectivity. The potential for chelation control by the hydroxymethyl group is a particularly interesting aspect that could be explored through spectroscopic studies of the organometallic intermediates.

In the realm of SNAr, while the classical two-step mechanism is prevalent, concerted (cSNAr) mechanisms have also been proposed, particularly for reactions involving highly activated substrates. bohrium.com Investigating the kinetics and substituent effects on the SNAr reactions of this compound could provide insights into the operative mechanism for this specific system. The identification and characterization of any reaction intermediates or transition states through advanced spectroscopic techniques and computational chemistry would be invaluable in this regard.

The exploration of novel transformations of this compound, potentially leading to the discovery of new reactions or catalytic cycles, would necessitate a thorough mechanistic elucidation to understand the underlying principles and to optimize the reaction conditions.

Advanced Applications of 2,5 Dibromo 3,6 Difluorophenyl Methanol and Its Functionalized Derivatives

Building Blocks for Advanced Organic Materials

The structural attributes of (2,5-Dibromo-3,6-difluorophenyl)methanol, particularly the presence of reactive bromine sites and the electron-withdrawing nature of the fluorine atoms, make it a compelling candidate for the synthesis of novel organic materials.

Precursors for Conjugated Polymers in Organic Electronics (e.g., OFETs, OLEDs)

While direct research on polymers derived specifically from this compound is not extensively documented in publicly available literature, its structure is analogous to monomers used in the synthesis of high-performance conjugated polymers for organic electronics. The bromine atoms can be readily converted to other functional groups or used directly in cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental to the formation of the polymer backbone. The fluorine substituents are known to lower the HOMO and LUMO energy levels of the resulting polymers, which can enhance their stability and performance in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Table 1: Potential Polymer Properties Influenced by the this compound Monomer Unit

PropertyInfluence of the Monomer Structure
Solubility The methanol (B129727) group can be functionalized to attach solubilizing side chains.
Electronic Properties Fluorine atoms can tune the energy levels for better charge injection/transport.
Morphology The substitution pattern can influence the packing and crystallinity of the polymer films.
Stability The C-F bonds can enhance the oxidative and thermal stability of the material.

Monomers for Functional Polymers and Copolymers

Beyond conjugated systems, this compound can serve as a monomer for a variety of functional polymers and copolymers. The hydroxyl group of the methanol moiety offers a reactive site for polymerization through esterification or etherification reactions. This allows for its incorporation into polyesters, polyethers, and other polymer backbones. The dibromo-difluoro-phenyl pendant group would then impart specific properties to the resulting polymer, such as increased refractive index, thermal stability, and flame retardancy.

Photochromic and Thermally Responsive Materials

The development of photochromic and thermally responsive materials often relies on the incorporation of molecular switches that can undergo reversible changes in their structure and properties upon external stimuli. While direct applications of this compound in this area are not well-documented, its derivatives could be designed to exhibit such behaviors. For instance, the phenyl ring could be functionalized with photochromic units like spiropyrans or azobenzenes. The electronic perturbation from the bromine and fluorine atoms could modulate the photochromic and thermal response of these functionalized materials.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

The presence of multiple reactive sites on this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including potential agrochemicals and other specialty chemicals. The bromine atoms can be selectively replaced through various nucleophilic and cross-coupling reactions to introduce different functionalities. The difluorophenyl core is a structural motif found in some biologically active compounds, suggesting that derivatives of this methanol could be explored for the development of new pesticides or herbicides.

Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. The this compound framework can be elaborated to create novel ligands. For example, the methanol group can be converted to a phosphine (B1218219) or an N-heterocyclic carbene precursor. The electronic properties of the resulting ligand would be significantly influenced by the dibromo-difluoro substitution pattern, which in turn could fine-tune the catalytic activity of the metal center.

Fluorescent Probes and Imaging Agents (non-biological applications)

Fluorinated aromatic compounds often exhibit interesting photophysical properties. While this compound itself is not reported as a fluorescent probe, it serves as a versatile scaffold for the synthesis of such molecules. The bromine atoms can be replaced with fluorophores or other chromophoric units through synthetic transformations. The inherent electronic nature of the difluorinated ring system could be harnessed to modulate the absorption and emission properties of the resulting fluorescent dyes, making them suitable for applications in materials science imaging and as sensors for non-biological analytes.

Components in Supramolecular Assemblies and Frameworks (e.g., MOFs, COFs)

There is no available research in the public domain that details the use of this compound or its derivatives as building blocks, ligands, or structural components in the synthesis of Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), or other supramolecular assemblies. The potential of this compound in creating porous crystalline materials with applications in gas storage, separation, or catalysis has not been explored in existing literature.

Applications in Analytical Chemistry and Sensor Development

No published studies have been identified that investigate the application of this compound or its functionalized forms in the field of analytical chemistry or for the development of chemical sensors. Consequently, there is no data on its use as a receptor, signaling unit, or functional material for the detection or quantification of specific analytes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,5-Dibromo-3,6-difluorophenyl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A robust synthesis involves halogenation and functional group manipulation. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids and halogenated precursors can introduce fluorine and bromine substituents selectively . Optimization includes controlling stoichiometry, solvent selection (e.g., toluene/EtOH mixtures), and inert atmospheres (argon) to minimize side reactions. Post-synthesis purification via column chromatography (hexanes/ethyl acetate gradients) or recrystallization (dioxane) is critical for isolating high-purity product .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the methanol (-CH₂OH) group (δ ~4.8 ppm for -OH, δ ~4.5 ppm for -CH₂-) and aromatic substitution patterns. ¹⁹F NMR confirms fluorine positions .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves Br/F substitution geometry and torsional angles. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular mass (e.g., M+ = 307.84 g/mol).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include exposure to brominated compounds (toxic/corrosive) and volatile solvents. Use fume hoods, PPE (gloves, goggles), and gas traps for reactions with gas evolution (e.g., CO₂ from carbonate bases). Waste disposal must comply with halogenated organic waste protocols .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and optimal reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/TZVPP level calculates transition states and activation energies for coupling reactions, guiding solvent/base selection. Vibrational frequency analysis (Raman/IR) predicts spectroscopic signatures, aiding experimental validation. Software like Gaussian or ORCA models steric/electronic effects of Br/F substituents on reaction kinetics .

Q. How can researchers resolve discrepancies between experimental and computational data in structural analysis?

  • Methodological Answer : Iterative refinement is key. For example, if X-ray crystallography conflicts with DFT-predicted bond lengths, re-examine computational parameters (basis sets, solvation models) or check for crystal packing effects. Cross-validate with alternative techniques (e.g., neutron diffraction) or isotopic labeling (²H/¹³C) to clarify ambiguous signals .

Q. What strategies enable the study of reaction mechanisms involving this compound as an intermediate?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace H with D in the methanol group to probe rate-determining steps.
  • Trapping Experiments : Use radical scavengers (TEMPO) or nucleophiles to intercept reactive intermediates.
  • In Situ Monitoring : Raman spectroscopy or HPLC tracks real-time conversion during reactions like esterification or oxidation .

Q. How can the compound’s fluorinated and brominated aromatic system be leveraged in medicinal chemistry or materials science?

  • Methodological Answer : The electron-withdrawing Br/F groups enhance stability and bioactivity. Applications include:

  • Pharmaceuticals : As a building block for kinase inhibitors or PET tracers (¹⁸F/¹¹C labeling).
  • Materials : Incorporation into liquid crystals or OLEDs via Suzuki coupling to tune electronic properties .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis yields or purity?

  • Methodological Answer : Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Implement QC checks via HPLC (C18 columns, UV detection at 254 nm) and comparative TLC. Reproducibility is enhanced by detailed logs of reaction conditions (e.g., moisture levels, degassing steps) .

Q. What are the best practices for sharing and validating crystallographic data for this compound?

  • Methodological Answer : Deposit raw data (structure factors) in the Cambridge Structural Database (CSD) or CCDC. Use checkCIF to validate geometry (bond angles, R-factors) and ensure compliance with IUCr standards. Open-access tools like Mercury visualize packing diagrams and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.